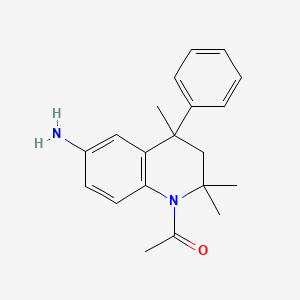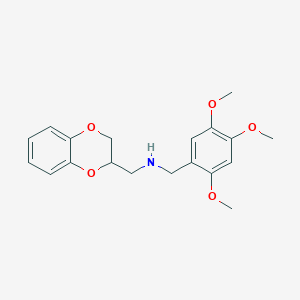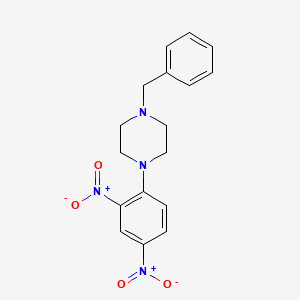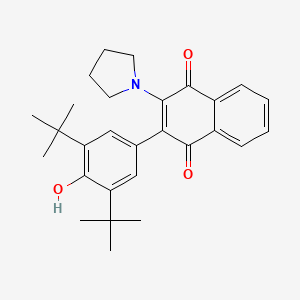
1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine, also known as tacrine, is a synthetic compound that belongs to the class of acetylcholinesterase inhibitors. Tacrine was the first drug approved by the FDA for the treatment of Alzheimer's disease. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting acetylcholinesterase, tacrine increases the concentration of acetylcholine in the brain, which improves cognitive function in patients with Alzheimer's disease.
作用機序
Tacrine works by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting acetylcholinesterase, 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine increases the concentration of acetylcholine in the brain, which improves cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
Tacrine has been shown to increase the concentration of acetylcholine in the brain, which improves cognitive function in patients with Alzheimer's disease. It has also been shown to increase the activity of choline acetyltransferase, an enzyme that synthesizes acetylcholine in the brain. Tacrine has been shown to have a half-life of 2-3 hours and is metabolized in the liver.
実験室実験の利点と制限
Tacrine is a potent inhibitor of acetylcholinesterase and has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. However, 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine has several limitations, including its short half-life and potential for hepatotoxicity. Tacrine is also a non-selective inhibitor of acetylcholinesterase and can inhibit other cholinesterases, which may lead to unwanted side effects.
将来の方向性
1. Development of more selective acetylcholinesterase inhibitors with fewer side effects.
2. Combination therapy with other drugs for the treatment of Alzheimer's disease.
3. Investigation of the potential therapeutic applications of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
4. Development of new methods for the synthesis of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine with higher yields and fewer byproducts.
5. Investigation of the molecular mechanisms underlying the therapeutic effects of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine in the treatment of Alzheimer's disease.
合成法
Tacrine can be synthesized by the reaction of 2,4,5-trimethylaniline with ethyl acetoacetate, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The yield of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine synthesis is around 60-70%.
科学的研究の応用
Tacrine has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. It has been shown to improve cognitive function in patients with mild to moderate Alzheimer's disease, and to delay the progression of the disease. Tacrine has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
特性
IUPAC Name |
1-(6-amino-2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14(23)22-18-11-10-16(21)12-17(18)20(4,13-19(22,2)3)15-8-6-5-7-9-15/h5-12H,13,21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWPATFTOPMBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)N)C(CC1(C)C)(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4985965.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)
![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)
![1-ethyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B4986000.png)


![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4986028.png)
![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4986032.png)

![3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)
